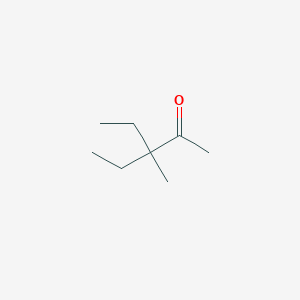

3-Ethyl-3-methyl-2-pentanone

Overview

Description

Scientific Research Applications

Enhancement of Oil Recovery : 3-pentanone has been shown to enhance oil recovery from fractured porous media, particularly when initial water saturation is present. It has been found more effective in core flooding than using brine or pure 3-pentanone as a solvent (Argüelles-Vivas et al., 2020).

Study of Molecular Ions and Isomerization : The metastable molecular ion of 4-methyl-2-pentanone, a related compound, undergoes certain reactions leading to the formation of specific ions. These reactions involve mechanisms like hydrogen transfer (Bouchoux et al., 1985).

Potential in Lung Cancer Diagnosis : Volatile biomarkers including 3-pentanone have shown promise in distinguishing lung cancer patients from healthy controls. This suggests their potential as complementary tests in diagnosis (Martín Santos et al., 2017).

Pyrolysis and Oxidation Studies : Research on the pyrolysis and oxidation of 3-pentanone at high temperatures has revealed its high reactivity among ketones. Updated decomposition rate coefficients and pathways have improved predictions of ignition delay times in related studies (Lam et al., 2012).

Flame Retardant Properties : Perfluoro-2-methyl-3-pentanone, a derivative, exhibits excellent flame-retardant properties and minimal environmental impact. It is considered promising for protecting molten magnesium and as an extinguishing agent (Wang Zhan-wei, 2011).

Biofuel Potential : Studies on 2-pentanone combustion highlight its potential as a biofuel with low emissions and high octane numbers. Understanding its combustion kinetics is vital for its application as fuel or additive (Pieper et al., 2019).

Laminar Flame Propagation Insights : Investigations into fuel isomeric effects on the laminar flame propagation of pentanones revealed that 3-pentanone has the highest reactivity and fastest propagation among them (Li et al., 2020).

Metastable Decomposition Studies : Research on the decomposition of 3-pentanone ion suggested symmetric decomposition, implying ergodic behavior (McAdoo & Hudson, 1983).

Regioselectivity in Chemical Reactions : The cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate exhibits regioselectivity, providing insights into the direction of electrophilic attacks in chemical reactions (Fleisher et al., 2007).

Properties

IUPAC Name |

3-ethyl-3-methylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-5-8(4,6-2)7(3)9/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQCHWRZCMKYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173480 | |

| Record name | 2-Pentanone, 3-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-65-5 | |

| Record name | 2-Pentanone, 3-ethyl-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentanone, 3-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline](/img/structure/B27381.png)